molecular formula C23H16N4O3 B5092110 3-(4-nitrophenyl)-4,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

3-(4-nitrophenyl)-4,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No. B5092110
M. Wt: 396.4 g/mol
InChI Key: IZAIDELMEMUXIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-nitrophenyl)-4,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one, also known as NPDPP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 3-(4-nitrophenyl)-4,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell proliferation and survival. This compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and induce cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects on cells. Biochemically, this compound has been shown to inhibit the activity of CDKs, which are key regulators of the cell cycle. Physiologically, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(4-nitrophenyl)-4,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one in lab experiments is its versatility as a building block for the synthesis of various heterocyclic compounds. Additionally, this compound has shown promising results as a potential anticancer agent, making it a valuable tool for cancer research. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity, which requires careful handling and disposal.

Future Directions

The potential applications of 3-(4-nitrophenyl)-4,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one in various fields of scientific research make it an exciting area of study. Some future directions for research on this compound include:
1. Further optimization of the synthesis method to improve the yield and purity of this compound.
2. Investigation of the mechanism of action of this compound to better understand its anticancer properties.
3. Development of new derivatives of this compound with improved solubility and bioavailability.
4. Exploration of the potential applications of this compound in other areas of medicinal chemistry, such as the treatment of viral infections or neurological disorders.
5. Investigation of the potential applications of this compound in other fields of scientific research, such as catalysis or material science.
In conclusion, this compound is a versatile chemical compound that has shown promising results as a potential anticancer agent and has various applications in scientific research. Further research on this compound is needed to fully understand its mechanism of action and explore its potential applications in other fields.

Synthesis Methods

3-(4-nitrophenyl)-4,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can be synthesized using a one-pot, three-component reaction involving 4-nitrobenzaldehyde, acetophenone, and phenylhydrazine. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the resulting product is purified using column chromatography. The yield of this compound can be optimized by varying the reaction conditions such as temperature, solvent, and catalyst concentration.

Scientific Research Applications

3-(4-nitrophenyl)-4,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has shown potential applications in various fields of scientific research, including organic synthesis, material science, and medicinal chemistry. In organic synthesis, this compound can be used as a versatile building block for the synthesis of various heterocyclic compounds. In material science, this compound can be used as a dopant in organic light-emitting diodes (OLEDs) to improve their performance. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent due to its ability to inhibit the proliferation of cancer cells.

properties

IUPAC Name

3-(4-nitrophenyl)-4,5-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O3/c28-23-21-19(20(24-25-21)15-11-13-18(14-12-15)27(29)30)22(16-7-3-1-4-8-16)26(23)17-9-5-2-6-10-17/h1-14,22H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAIDELMEMUXIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C(=O)N2C4=CC=CC=C4)NN=C3C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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